B1574815 ZEN-3694

ZEN-3694

Cat. No. B1574815
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Scientific Research Applications

Efficacy in Cancer Treatment

ZEN-3694 is a novel BET bromodomain inhibitor that has shown promising results in the treatment of various solid tumor and hematological malignancies. It has been effective in both in vitro and in vivo settings, demonstrating potential in treating breast, prostate, lung, melanoma, AML, and DLBCL cancers. Its combination with standard care agents has shown synergy, suggesting its applicability in diverse oncological indications (Attwell et al., 2015).

Application in Metastatic Castration-resistant Prostate Cancer (mCRPC)

In a Phase Ib/IIa study, ZEN-3694 combined with enzalutamide was evaluated for safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC). This study found that the combination showed acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors (ASI), suggesting its therapeutic potential in this specific cancer subtype (Aggarwal et al., 2020).

Potential in Immunotherapy Combination

ZEN-3694 has been found to target multiple pathways which suppress the anti-tumor immune response. It downregulates checkpoints B7H3 and PD-L1, upregulates the MICA antigen, and inhibits the differentiation and function of regulatory T cells (Tregs). These effects suggest that ZEN-3694 could synergize with various cancer immunotherapies, especially those targeting the PD1/PD-L1 axis (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

ZEN-3694, in combination with CDK4/6 inhibitors, has shown promise in reversing acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This research indicates that ZEN-3694 can downregulate pathways involved in cell cycle regulation, growth, proliferation, and apoptosis, which are key factors in the development of resistance to current treatments (Kharenko et al., 2021).

properties

Product Name

ZEN-3694

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.